molecular formula C6H10NNaO4S2 B12742515 Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt CAS No. 117018-95-8

Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt

Cat. No.: B12742515
CAS No.: 117018-95-8
M. Wt: 247.3 g/mol
InChI Key: KKAMVEUNCMVTBO-UHFFFAOYSA-M
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Description

Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is a derivative of thiosulfuric acid, which is known for its instability and tendency to decompose in aqueous solutions. The addition of the S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester group and the sodium salt form enhances its stability and solubility, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt typically involves the reaction of thiosulfuric acid with 2-(2-oxo-1-pyrrolidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

H2S2O3+ClCH2CH2C(O)N(CH2)4+NaOHNaS2O3CH2CH2C(O)N(CH2)4+H2O+NaClH_2S_2O_3 + ClCH_2CH_2C(O)N(CH_2)_4 + NaOH \rightarrow NaS_2O_3CH_2CH_2C(O)N(CH_2)_4 + H_2O + NaCl H2​S2​O3​+ClCH2​CH2​C(O)N(CH2​)4​+NaOH→NaS2​O3​CH2​CH2​C(O)N(CH2​)4​+H2​O+NaCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential role in biological systems, particularly in sulfur metabolism.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.

    Industry: Utilized in various industrial processes, including as a stabilizer in chemical formulations and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can donate sulfur atoms, which can participate in various biochemical reactions. It may also act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Sodium thiosulfate: A well-known compound with similar sulfur-donating properties but lacks the ester group.

    Sodium sulfite: Another sulfur-containing compound used in various applications but with different chemical properties.

    Sodium bisulfite: Used as a reducing agent and preservative, but with distinct reactivity compared to thiosulfuric acid derivatives.

Uniqueness

Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt is unique due to the presence of the ester group, which imparts different chemical reactivity and potential biological activity compared to other sulfur-containing compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

117018-95-8

Molecular Formula

C6H10NNaO4S2

Molecular Weight

247.3 g/mol

IUPAC Name

sodium;2-oxo-1-(2-sulfonatosulfanylethyl)pyrrolidine

InChI

InChI=1S/C6H11NO4S2.Na/c8-6-2-1-3-7(6)4-5-12-13(9,10)11;/h1-5H2,(H,9,10,11);/q;+1/p-1

InChI Key

KKAMVEUNCMVTBO-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1)CCSS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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